molecular formula C16H14N2OS B2890365 5-Methoxy-1-((pyridin-3-ylmethyl)thio)isoquinoline CAS No. 1203346-00-2

5-Methoxy-1-((pyridin-3-ylmethyl)thio)isoquinoline

Cat. No. B2890365
M. Wt: 282.36
InChI Key: DDYBXJIIKWZJGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the functional groups present. For instance, the methoxy group might undergo demethylation under certain conditions, while the thioether group could potentially be oxidized .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar functional groups could make it more soluble in polar solvents .

Scientific Research Applications

Pyridine Derivatives as Insecticides

Research into pyridine derivatives, including structures similar to 5-Methoxy-1-((pyridin-3-ylmethyl)thio)isoquinoline, has shown promising applications in the field of agriculture, particularly as insecticides. A study by Bakhite et al. (2014) synthesized various pyridine derivatives and tested their insecticidal activity against cowpea aphid. The results indicated significant aphidicidal activities, with one compound displaying approximately four times the insecticidal activity of the commercial insecticide acetamiprid. This indicates the potential for developing effective, chemically novel insecticides based on pyridine and isoquinoline derivatives for agricultural use, offering new tools for pest management and crop protection (Bakhite et al., 2014).

Advances in Organic Synthesis

In the realm of organic chemistry, 5-Methoxy-1-((pyridin-3-ylmethyl)thio)isoquinoline and related compounds have been central to new synthetic methodologies. Zheng et al. (2012) developed an efficient one-pot synthesis of isoquinolines and heterocycle-fused pyridines via a three-component reaction involving aryl ketones, hydroxylamine, and alkynes. This method facilitates the rapid assembly of multisubstituted isoquinolines and related structures, highlighting the versatility and utility of isoquinoline derivatives in constructing complex heterocyclic compounds, which are crucial in pharmaceuticals, agrochemicals, and materials science (Zheng et al., 2012).

Catalysis and Process Chemistry

Isoquinoline derivatives like 5-Methoxy-1-((pyridin-3-ylmethyl)thio)isoquinoline have also found applications in catalysis and process chemistry. Matsuda (1973) explored the cobalt carbonyl-catalyzed hydroesterification of butadiene, utilizing isoquinoline as a solvent to enhance the production yield of methyl 3-pentenoate. The study underscores the role of isoquinoline derivatives in industrial chemistry, particularly in catalytic processes that lead to the efficient production of valuable chemical intermediates (Matsuda, 1973).

Novel Heterocyclic Compounds Synthesis

Isoquinoline derivatives, including those structurally related to 5-Methoxy-1-((pyridin-3-ylmethyl)thio)isoquinoline, are key intermediates in the synthesis of novel heterocyclic compounds. Zhu et al. (1999) reported the synthesis of 1-trifluoroacetyl indolizines and pyrrolo-[1,2-a]isoquinolines, demonstrating the potential of isoquinoline derivatives in generating diverse heterocyclic structures with potential applications in drug discovery and development (Zhu et al., 1999).

Safety And Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and environmental impact. Proper handling and disposal procedures should be followed to minimize risk .

properties

IUPAC Name

5-methoxy-1-(pyridin-3-ylmethylsulfanyl)isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS/c1-19-15-6-2-5-14-13(15)7-9-18-16(14)20-11-12-4-3-8-17-10-12/h2-10H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDYBXJIIKWZJGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C=CN=C2SCC3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-1-((pyridin-3-ylmethyl)thio)isoquinoline

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